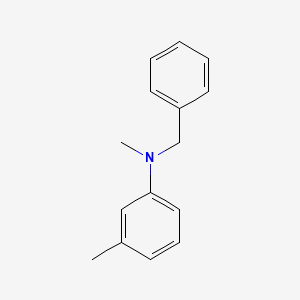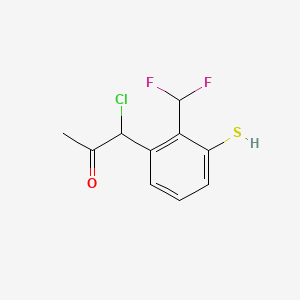![molecular formula C16H14ClNO5 B14065790 [4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetyl chloride CAS No. 101119-04-4](/img/structure/B14065790.png)
[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetyl chloride, 3-methoxy-2-nitro-4-(phenylmethoxy)- is an organic compound with the molecular formula C16H14ClNO5 It is a derivative of benzeneacetyl chloride, featuring additional methoxy, nitro, and phenylmethoxy substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetyl chloride, 3-methoxy-2-nitro-4-(phenylmethoxy)- typically involves multiple steps. One common method includes the nitration of benzeneacetyl chloride to introduce the nitro group, followed by methoxylation and phenylmethoxylation reactions. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases like sodium methoxide for methoxylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The nitro group in Benzeneacetyl chloride, 3-methoxy-2-nitro-4-(phenylmethoxy)- can undergo reduction to form amines.
Reduction: The compound can be reduced using metals like iron or zinc in the presence of hydrochloric acid.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Iron or zinc with hydrochloric acid.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Reduction: Amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Benzeneacetyl chloride, 3-methoxy-2-nitro-4-(phenylmethoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzeneacetyl chloride, 3-methoxy-2-nitro-4-(phenylmethoxy)- involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the methoxy and phenylmethoxy groups can influence the compound’s reactivity and binding affinity. These interactions can affect pathways related to enzyme activity and signal transduction.
Comparaison Avec Des Composés Similaires
Benzeneacetyl chloride: Lacks the additional methoxy, nitro, and phenylmethoxy groups.
3-Methoxybenzeneacetyl chloride: Contains only the methoxy group.
2-Nitrobenzeneacetyl chloride: Contains only the nitro group.
4-Phenylmethoxybenzeneacetyl chloride: Contains only the phenylmethoxy group.
Uniqueness: Benzeneacetyl chloride, 3-methoxy-2-nitro-4-(phenylmethoxy)- is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
101119-04-4 |
|---|---|
Formule moléculaire |
C16H14ClNO5 |
Poids moléculaire |
335.74 g/mol |
Nom IUPAC |
2-(3-methoxy-2-nitro-4-phenylmethoxyphenyl)acetyl chloride |
InChI |
InChI=1S/C16H14ClNO5/c1-22-16-13(23-10-11-5-3-2-4-6-11)8-7-12(9-14(17)19)15(16)18(20)21/h2-8H,9-10H2,1H3 |
Clé InChI |
ZKSLVSSWNYVGLH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1[N+](=O)[O-])CC(=O)Cl)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




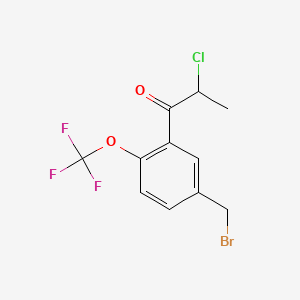
![benzene;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B14065733.png)

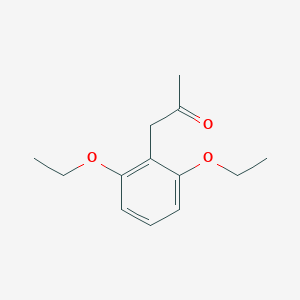
![3-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-2-cyano-4-[(3,5-di-tert-butyl-1-methylcyclohexyl)oxy]-4-oxobutanoic acid](/img/structure/B14065747.png)
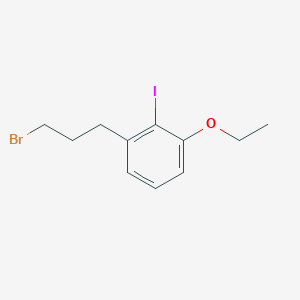
![[2-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14065754.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazolo[3,4-C]pyridine](/img/structure/B14065778.png)
